molecular formula C7H7F2NO B12281876 5-(Aminomethyl)-2,4-difluorophenol CAS No. 71288-97-6

5-(Aminomethyl)-2,4-difluorophenol

Katalognummer: B12281876
CAS-Nummer: 71288-97-6
Molekulargewicht: 159.13 g/mol
InChI-Schlüssel: UPYMEQBRNMCLGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2,4-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,4-difluorophenol typically involves the reductive amination of 2,4-difluorophenol with formaldehyde and ammonia or an amine. The reaction is usually catalyzed by a metal catalyst such as palladium or nickel under hydrogenation conditions . The process can be optimized by adjusting the temperature, pressure, and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2,4-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2,4-difluorophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-2,4-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms enhance the compound’s stability and lipophilicity. These properties contribute to its potential biological activities and effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,4-difluorophenol is unique due to the presence of both aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties. Its dual fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

71288-97-6

Molekularformel

C7H7F2NO

Molekulargewicht

159.13 g/mol

IUPAC-Name

5-(aminomethyl)-2,4-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2

InChI-Schlüssel

UPYMEQBRNMCLGR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1O)F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.